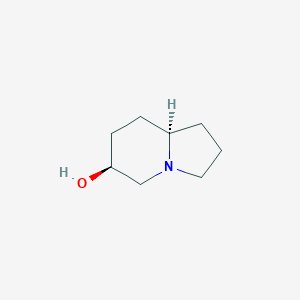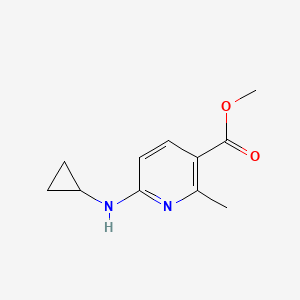
(4-Phenoxyphenyl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenoxyphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-phenoxybenzoyl chloride with 3-pyridylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Phenoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(4-Phenoxyphenyl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(pyridin-3-yl)methanone
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Fluorophenyl)(pyridin-3-yl)methanone
Uniqueness
(4-Phenoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C18H13NO2 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(4-phenoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C18H13NO2/c20-18(15-5-4-12-19-13-15)14-8-10-17(11-9-14)21-16-6-2-1-3-7-16/h1-13H |
InChI Key |
VUSPHSOZDOEKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
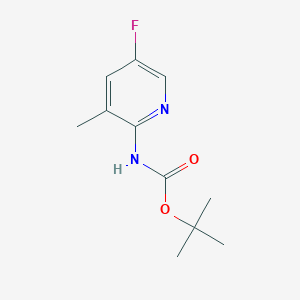
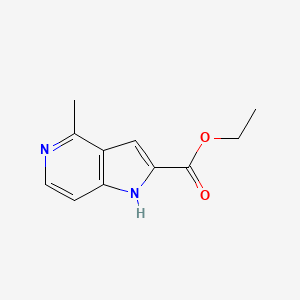
![6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12995735.png)
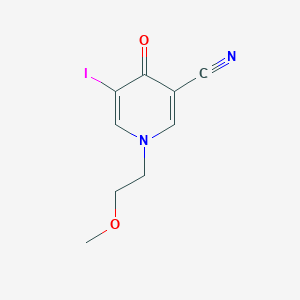
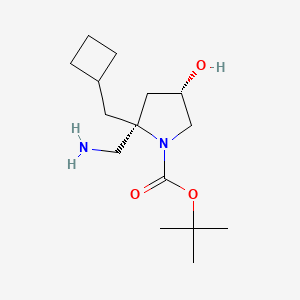
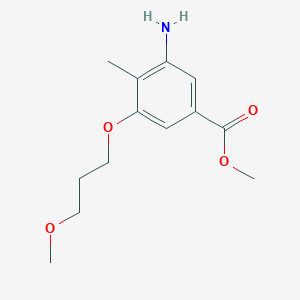
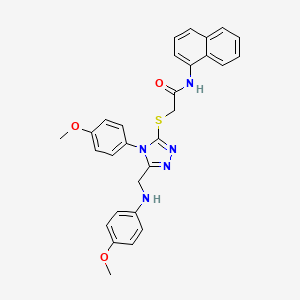

![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)


